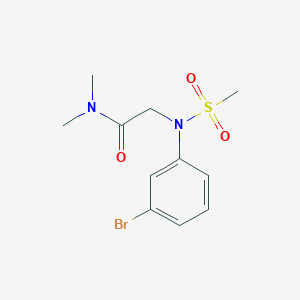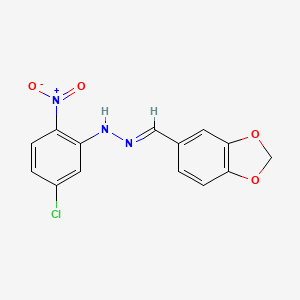
2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, also known as CPTA, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is not fully understood, but it is believed to involve the modulation of ion channels in the brain and the inhibition of inflammatory mediators. 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to have a variety of biochemical and physiological effects in scientific research studies. It has been shown to reduce the frequency and severity of seizures in animal models, indicating its potential as an anticonvulsant. It has also been shown to reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate in the lab. It also has a well-defined chemical structure, making it easy to study its mechanism of action. However, 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide also has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer in animal models. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide. One area of research could be to further investigate its potential as an anticonvulsant and anti-inflammatory agent. Another area of research could be to study its effects on other biological processes, such as cell proliferation and apoptosis. Additionally, further research could be conducted to optimize the synthesis method of 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide and to develop analogs with improved properties.
Synthesemethoden
The synthesis of 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide involves the reaction of 2-chlorophenol with propargyl bromide to form 2-chlorophenylpropargyl ether. This intermediate is then reacted with sodium azide to form the tetrazole ring, followed by reaction with 2-bromoacetyl chloride to form the final product, 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been studied for its potential therapeutic applications in a variety of scientific research studies. One study found that 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has anticonvulsant activity in animal models, suggesting that it may be useful in the treatment of epilepsy. Another study found that 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has anti-inflammatory activity, indicating that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2/c1-2-7-18-16-12(15-17-18)14-11(19)8-20-10-6-4-3-5-9(10)13/h3-6H,2,7-8H2,1H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKSNULCKIADLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)


![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5754407.png)
![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5754421.png)



![methyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5754459.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
